molecular formula C13H7Cl2I2NO2 B12473182 N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B12473182
M. Wt: 533.91 g/mol
InChI Key: BWNRWGWCXZUYCS-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of two iodine atoms, two chlorine atoms, and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-hydroxy-3,5-diiodobenzoyl chloride. This intermediate is then reacted with 2,4-dichloroaniline under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the iodine atoms.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the removal of halogen atoms, yielding a less substituted benzamide.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-hydroxybenzamide
  • N-(2,4-dichlorophenyl)-3,5-diiodobenzamide
  • N-(2,4-dichlorophenyl)-2,3,5-triiodobenzamide

Uniqueness

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide is unique due to the presence of both hydroxyl and diiodo groups on the benzamide core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry.

Properties

Molecular Formula

C13H7Cl2I2NO2

Molecular Weight

533.91 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C13H7Cl2I2NO2/c14-6-1-2-11(9(15)3-6)18-13(20)8-4-7(16)5-10(17)12(8)19/h1-5,19H,(H,18,20)

InChI Key

BWNRWGWCXZUYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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